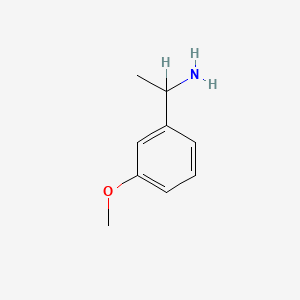

1-(3-Methoxyphenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWGCBRQAHCVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404865 | |

| Record name | 1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62409-13-6 | |

| Record name | 3-Methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62409-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Racemic 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two common and effective methods for the synthesis of racemic 1-(3-methoxyphenyl)ethanamine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic routes discussed are one-pot reductive amination and the Leuckart-Wallach reaction, both starting from the readily available 3-methoxyacetophenone. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in laboratory-scale production.

Overview of Synthetic Pathways

The synthesis of racemic this compound from 3-methoxyacetophenone can be efficiently achieved through two primary methods:

-

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 3-methoxyacetophenone and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine. This method is often favored for its milder reaction conditions and good yields.

-

Leuckart-Wallach Reaction: A classic method in organic synthesis, this reaction utilizes ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid to reductively aminate a ketone. It is a robust method, typically requiring higher temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Colorless to pale yellow liquid | 586-37-8 |

| This compound | C₉H₁₃NO | 151.21 | Colorless to pale yellow liquid | 62409-13-6 |

Table 2: Spectroscopic Data for 3-Methoxyacetophenone

| Technique | Key Signals/Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 7.55-7.53 (m, 1H), 7.49-7.47 (m, 1H), 7.39 (t, J=7.9 Hz, 1H), 7.14-7.11 (m, 1H), 3.86 (s, 3H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.9, 159.9, 138.4, 129.6, 120.9, 119.5, 112.4, 55.4, 26.7 |

| IR (neat) | ν (cm⁻¹): 1685 (C=O), 1597, 1487, 1258 (C-O), 785 |

| Mass Spec (EI) | m/z (%): 150 (M⁺, 35), 135 (100), 107 (20), 77 (25) |

Table 3: Spectroscopic Data for Racemic this compound

| Technique | Key Signals/Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 7.24 (t, J=7.8 Hz, 1H), 6.90-6.87 (m, 2H), 6.77 (dd, J=8.2, 2.5 Hz, 1H), 4.11 (q, J=6.6 Hz, 1H), 3.81 (s, 3H), 1.63 (br s, 2H, NH₂), 1.39 (d, J=6.6 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 146.9, 159.8, 129.5, 118.9, 112.2, 111.8, 55.2, 51.1, 25.5 |

| IR (neat) | ν (cm⁻¹): 3360, 3285 (N-H), 2960, 1600, 1488, 1255 (C-O), 780 |

| Mass Spec (EI) | m/z (%): 151 (M⁺, 20), 136 (100), 108 (15), 91 (10) |

Experimental Protocols

Method 1: One-Pot Reductive Amination

This procedure utilizes ammonium acetate (B1210297) as the ammonia source and sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is advantageous as it is less reactive towards the ketone starting material at neutral or slightly acidic pH, selectively reducing the imine intermediate.[1]

Workflow Diagram:

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Procedure:

-

To a solution of 3-methoxyacetophenone (15.0 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in 200 mL of methanol, stir the mixture at room temperature for 1 hour.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

To the residue, add 100 mL of water and basify to pH > 12 with a 2 M sodium hydroxide (B78521) solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield racemic this compound as a colorless to pale yellow oil.

Expected Yield: 75-85%

Method 2: Leuckart-Wallach Reaction

This classical method employs ammonium formate, which serves as both the ammonia source and the reducing agent at elevated temperatures.[2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Workflow Diagram:

References

(S)-1-(3-Methoxyphenyl)ethanamine CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(3-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate for the development of enantiomerically pure drugs. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in drug discovery.

Chemical and Physical Properties

(S)-1-(3-Methoxyphenyl)ethanamine is a colorless to pale yellow liquid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 82796-69-8 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Clear colourless to very pale yellow liquid | |

| Boiling Point | 66 °C at 0.38 mmHg | |

| Density | 1.028 g/cm³ | |

| Refractive Index | 1.5335 | |

| Optical Rotation | -27° ± 2° (neat) |

Synthesis of (S)-1-(3-Methoxyphenyl)ethanamine

The enantiomerically pure form of 1-(3-Methoxyphenyl)ethanamine is critical for its use in pharmaceutical synthesis. The primary methods for obtaining the (S)-enantiomer are through diastereomeric resolution and asymmetric reductive amination.

Diastereomeric Resolution using Mandelic Acid

A common and efficient method for resolving the racemic mixture of this compound is through the formation of diastereomeric salts with a chiral resolving agent, such as enantiomerically pure mandelic acid.[1]

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale procedure based on published literature is as follows:[1][2]

-

Salt Formation: A solution of racemic this compound in a suitable solvent, such as methanol (B129727), is treated with an equimolar amount of (R)-mandelic acid.

-

Crystallization: The mixture is allowed to cool, leading to the crystallization of the less-soluble diastereomeric salt, (R)-1-(3-methoxyphenyl)ethanaminium (R)-mandelate. The initial crystallization from methanol can yield a product with high diastereomeric excess.[1][2]

-

Recrystallization: The collected salt is further purified by recrystallization from a different solvent, such as 2-propanol, to achieve a higher diastereomeric and enantiomeric purity.[1][2]

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the mandelic acid and liberate the free (S)-1-(3-methoxyphenyl)ethanamine.

-

Extraction: The free amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane), dried, and concentrated under reduced pressure to yield the purified (S)-enantiomer.

Caption: Workflow for the synthesis of (S)-1-(3-Methoxyphenyl)ethanamine.

Asymmetric Reductive Amination

Asymmetric reductive amination of 3-methoxyacetophenone is another powerful strategy to directly synthesize the chiral amine. This method involves the condensation of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent.

Applications in Drug Development

(S)-1-(3-Methoxyphenyl)ethanamine is a key intermediate in the synthesis of several notable pharmaceutical agents.

Synthesis of Rivastigmine

Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia, utilizes (S)-1-(3-methoxyphenyl)ethanamine as a pivotal precursor.

Experimental Protocol Outline for Rivastigmine Synthesis:

A general synthetic route involves the following key transformations:

-

N-Methylation: The primary amine of (S)-1-(3-methoxyphenyl)ethanamine is methylated. A common method is reductive amination using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride.

-

Demethylation of the Methoxy (B1213986) Group: The methoxy group on the phenyl ring is converted to a hydroxyl group. This is typically achieved using a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Carbamoylation: The resulting phenolic hydroxyl group is then reacted with N-ethyl-N-methylcarbamoyl chloride to form the final carbamate (B1207046) ester, yielding Rivastigmine.

Caption: Synthetic pathway from (S)-1-(3-Methoxyphenyl)ethanamine to Rivastigmine.

Intermediate in the Synthesis of Apremilast Precursors

While not a direct precursor, structurally related chiral amines are key to the synthesis of Apremilast, an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. The synthetic strategies for these related chiral amines often employ similar methodologies, highlighting the importance of this class of compounds in medicinal chemistry.

Conclusion

(S)-1-(3-Methoxyphenyl)ethanamine is a fundamentally important chiral building block for the pharmaceutical industry. Its efficient synthesis, primarily through diastereomeric resolution, allows for the large-scale production of enantiomerically pure drugs like Rivastigmine. The methodologies described herein provide a foundation for researchers and drug development professionals working on the synthesis of complex, stereospecific active pharmaceutical ingredients.

References

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(3-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of (R)-1-(3-Methoxyphenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of pharmaceutical compounds. The information presented herein is intended to support research and development activities by offering reliable data and standardized experimental protocols.

Core Physical Properties

(R)-1-(3-Methoxyphenyl)ethanamine is a colorless liquid under ambient conditions.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NO | [2][3][4] |

| Molecular Weight | 151.21 g/mol | [2][3][5][6] |

| Appearance | Clear colorless liquid | [1][4] |

| CAS Number | 88196-70-7 | [2][4] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Density | 1.023 g/mL | Not Specified | [7][8] |

| Boiling Point | 118-119 °C | at 6 mmHg | [9] |

| Melting Point | 5 °C | [8][10] | |

| Refractive Index | 1.5335 - 1.534 | at 20 °C | [7][8] |

| Solubility in Water | 10 g/L | at 20 °C | [1][8][10][11] |

| Flash Point | >100 °C (>212 °F) | [8] | |

| Optical Rotation | +27° ±1° | Neat | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be applied to (R)-1-(3-Methoxyphenyl)ethanamine.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[12]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

-

Sample of (R)-1-(3-Methoxyphenyl)ethanamine

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat is distributed evenly.

-

The Thiele tube is gently heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Distilled water (for calibration)

-

Sample of (R)-1-(3-Methoxyphenyl)ethanamine

Procedure:

-

The clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and the stopper is inserted. Excess water will exit through the capillary. The outside is wiped dry and it is weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with the sample liquid. It is stoppered, wiped dry, and weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of (R)-1-(3-Methoxyphenyl)ethanamine

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the sample are placed on the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical property analysis of a liquid sample such as (R)-1-(3-Methoxyphenyl)ethanamine.

Caption: Workflow for Physical Property Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 98% 5 g | Buy Online [thermofisher.com]

- 5. 1-(3-Methoxy-phenyl)-ethylamine AldrichCPR [sigmaaldrich.com]

- 6. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-1-(3-methoxyphenyl)ethylamine [stenutz.eu]

- 8. (R)-(+)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 98% | Fisher Scientific [fishersci.ca]

- 9. 2-(3-methoxyphenyl)ethanamine [chembk.com]

- 10. (S)-1-(3-METHOXYPHENYL)ETHYLAMINE | 82796-69-8 [chemicalbook.com]

- 11. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methoxyphenyl)ethanamine (CAS No: 62409-13-6 for the racemic mixture). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for acquiring such spectroscopic data are provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol

-

Structure:

Image Source: PubChem CID 4612058

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted and should be used as a reference. Actual experimental values may vary depending on the solvent, concentration, and instrument.

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | t | 1H | Ar-H (H5) |

| ~ 6.90 | d | 1H | Ar-H (H6) |

| ~ 6.85 | d | 1H | Ar-H (H4) |

| ~ 6.80 | s | 1H | Ar-H (H2) |

| ~ 4.10 | q | 1H | CH-NH₂ |

| ~ 3.80 | s | 3H | OCH₃ |

| ~ 1.50 (broad s) | s | 2H | NH₂ |

| ~ 1.40 | d | 3H | CH₃ |

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | Ar-C (C3) |

| ~ 147.0 | Ar-C (C1) |

| ~ 129.5 | Ar-C (C5) |

| ~ 118.0 | Ar-C (C6) |

| ~ 112.0 | Ar-C (C4) |

| ~ 111.0 | Ar-C (C2) |

| ~ 55.0 | OCH₃ |

| ~ 51.0 | CH-NH₂ |

| ~ 25.0 | CH₃ |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups. An experimental FTIR spectrum has been reported for the enantiomers of this compound, obtained using a Bruker Tensor 27 FT-IR instrument with a neat technique.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1490 | Strong | Aromatic C=C stretch |

| 1260 - 1200 | Strong | Aryl C-O stretch (asymmetric) |

| 1050 - 1020 | Strong | Aryl C-O stretch (symmetric) |

| 880 - 780 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 151.21 g/mol . GC-MS data for this compound is available, with prominent ions observed at m/z 137, 136, and 109.

2.3.1. Tabulated Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃]⁺ |

| 109 | Moderate | [M - C₂H₄N]⁺ |

| 108 | High | [M - CH₃ - CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

2.3.2. Proposed Fragmentation Pathway

The primary fragmentation is expected to involve the loss of a methyl group from the ethylamine (B1201723) side chain to form a stable benzylic cation at m/z 136. Subsequent loss of carbon monoxide (CO) from the methoxy (B1213986) group can lead to the ion at m/z 108. Another significant fragmentation pathway involves the cleavage of the C-C bond of the ethylamine side chain, resulting in the formation of the methoxybenzyl cation at m/z 136.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a small drop of this compound directly onto the ATR crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the data by performing a background subtraction.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

3.3.2. Data Acquisition (GC-MS)

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.

-

Separate the components on a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The eluent from the GC is introduced into the mass spectrometer.

-

Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV over a mass range of m/z 40-400.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)ethanamine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(3-Methoxyphenyl)ethanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the most common starting materials, outlines key experimental methodologies, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly commences from 3-methoxyacetophenone . This readily available ketone serves as the central precursor for several reliable synthetic transformations. The choice of a specific route often depends on the desired scale, required stereochemical purity, and available reagents and equipment. The principal synthetic pathways are:

-

Reductive Amination: A versatile and widely employed method that directly converts the carbonyl group of 3-methoxyacetophenone into an amine.

-

Leuckart Reaction: A classic reductive amination technique utilizing formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent.

-

Reduction of an Oxime Intermediate: A two-step process involving the conversion of 3-methoxyacetophenone to its corresponding oxime, which is subsequently reduced to the target amine.

-

Asymmetric Synthesis: Crucial for the production of enantiomerically pure this compound, these methods employ chiral auxiliaries or catalysts to control the stereochemistry of the product.

The following sections will delve into the specifics of each of these synthetic approaches, providing detailed experimental protocols and comparative data.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. It can be performed as a one-pot reaction (direct) or in a stepwise manner (indirect), where the intermediate imine is first formed and then reduced.

Direct Reductive Amination with Sodium Cyanoborohydride

This method is favored for its mild reaction conditions and good yields.

Experimental Protocol:

-

To a solution of 3-methoxyacetophenone (1 equivalent) and ammonium acetate (B1210297) (10 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the addition of water and concentrate the mixture under reduced pressure.

-

Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation or column chromatography.

Catalytic Hydrogenation

This "green" chemistry approach avoids the use of metal hydride reducing agents.

Experimental Protocol:

-

In a pressure vessel, dissolve 3-methoxyacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Work up the residue as described in the sodium cyanoborohydride method (alkaline extraction).

-

Purify the product by distillation.

The Leuckart Reaction

The Leuckart reaction is a cost-effective method for the synthesis of amines, though it often requires higher temperatures.[1]

Experimental Protocol:

-

Heat a mixture of 3-methoxyacetophenone (1 equivalent) and ammonium formate (5-10 equivalents) to 160-180 °C for 4-8 hours.[2]

-

During the reaction, water and carbon dioxide will be evolved.

-

Cool the reaction mixture and add concentrated hydrochloric acid.

-

Reflux the mixture for several hours to hydrolyze the intermediate formamide.

-

After cooling, make the solution strongly alkaline with sodium hydroxide (B78521) solution.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether or toluene).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the this compound by vacuum distillation.

Synthesis via Oxime Reduction

This two-step approach provides a reliable alternative to direct reductive amination.

Synthesis of 3-Methoxyacetophenone Oxime

Experimental Protocol:

-

Dissolve 3-methoxyacetophenone (1 equivalent) in ethanol (B145695).

-

Add a solution of hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (B92270) (1.5 equivalents) in water.

-

Reflux the mixture for 1-3 hours.

-

Cool the reaction mixture and pour it into a large volume of cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry to obtain 3-methoxyacetophenone oxime.

Reduction of 3-Methoxyacetophenone Oxime

Experimental Protocol:

-

Dissolve the 3-methoxyacetophenone oxime (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include:

-

Zinc dust in acetic acid: Add zinc dust portion-wise to the solution and stir at room temperature or with gentle heating.

-

Catalytic Hydrogenation: Use a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

-

-

After the reaction is complete (monitored by TLC), filter off the solid residues.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by distillation.

Asymmetric Synthesis

For applications requiring a specific enantiomer of this compound, asymmetric synthesis is necessary. A common strategy is asymmetric reductive amination using a chiral auxiliary.

Experimental Protocol (using a chiral phenylethylamine auxiliary):

-

React 3-methoxyacetophenone (1 equivalent) with an optically active phenylethylamine (e.g., (R)-(+)-α-phenylethylamine) (1 equivalent) in an organic solvent like toluene, often with a dehydrating agent or a Dean-Stark trap to form the chiral imine.

-

Reduce the resulting chiral imine in situ. This can be achieved through catalytic hydrogenation (e.g., with Pd/C or Raney-Ni and H₂) or with a hydride reducing agent. The chiral auxiliary directs the addition of the hydride, leading to a diastereomeric excess of one of the amine products.

-

The chiral auxiliary is then removed by hydrogenolysis (e.g., using a higher loading of Pd/C and hydrogen pressure) to yield the desired enantiomerically enriched this compound.

-

Purification is typically carried out by chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes described. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

| Starting Material | Synthetic Method | Reagents/Catalyst | Typical Yield (%) | Reference |

| 3-Methoxyacetophenone | Direct Reductive Amination | NH₄OAc, NaBH₃CN | 60-80 | General Method |

| 3-Methoxyacetophenone | Catalytic Hydrogenation | NH₄OAc, 10% Pd/C, H₂ | 70-90 | General Method |

| 3-Methoxyacetophenone | Leuckart Reaction | HCONH₂, HCOOH | 50-70 | [1] |

| 3-Methoxyacetophenone | Oxime Formation & Reduction | 1. NH₂OH·HCl, NaOAc 2. Zn/AcOH | 70-85 (over 2 steps) | General Method |

| 3-Methoxyacetophenone | Asymmetric Reductive Amination | Chiral phenylethylamine, Raney-Ni/H₂ | >75 | [3] |

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations for producing this compound.

Caption: Reductive Amination of 3-Methoxyacetophenone.

Caption: Leuckart Reaction Pathway.

Caption: Synthesis via Oxime Reduction.

Caption: Asymmetric Synthesis Workflow.

References

An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxyphenyl)ethanamine, a chiral amine of significant interest, has emerged as a critical building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates its physicochemical properties through structured data presentation and offers in-depth experimental protocols for its preparation. Furthermore, this guide explores the pivotal role of this compound and its derivatives as key intermediates in the synthesis of notable drugs such as Rivastigmine and Apremilast (B1683926). The underlying mechanisms of action of these drugs, stemming from the structural contributions of the this compound moiety, are detailed through signaling pathway diagrams, providing valuable insights for researchers in drug discovery and development.

Introduction

This compound is a primary amine featuring a methoxy-substituted phenyl ring. Its chirality, with the existence of (R) and (S) enantiomers, makes it a valuable precursor for the stereoselective synthesis of complex molecules. While the initial discovery and synthesis of this compound are not extensively documented in early chemical literature, its prominence has grown substantially with the advancement of pharmaceutical chemistry. The strategic placement of the methoxy (B1213986) group and the chiral center has made it an ideal starting material for the development of neurologically and immunologically active agents. This guide aims to consolidate the available scientific information on this compound, offering a detailed resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its enantiomers is essential for its application in synthesis and drug development. The following tables summarize key quantitative data for the racemic mixture and the individual (R) and (S) enantiomers.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Racemic this compound | ||

| CAS Number | 62409-13-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| (R)-1-(3-Methoxyphenyl)ethanamine | ||

| CAS Number | 88196-70-7 | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| (S)-1-(3-Methoxyphenyl)ethanamine | ||

| CAS Number | 82796-69-8 | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Refractive Index | Not specified | |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [3] |

| ¹H NMR | Data available in literature, characteristic peaks for aromatic, methoxy, methyl, and amine protons. | [4][5][6] |

| ¹³C NMR | Data available in literature, characteristic peaks for aromatic, methoxy, methyl, and amine-adjacent carbons. | [4][5][7] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of 3-methoxyacetophenone. This method can be adapted to produce the racemic mixture or, through asymmetric synthesis, the individual enantiomers. Another classical method is the Leuckart reaction.

General Synthesis Workflow

The overall workflow for the synthesis of this compound typically involves the conversion of a ketone to an amine.

Caption: General synthetic routes to this compound.

Experimental Protocol 1: Reductive Amination (Racemic)

This protocol describes a general method for the synthesis of racemic this compound.

Objective: To synthesize racemic this compound from 3-methoxyacetophenone.

Reagents and Materials:

-

3-Methoxyacetophenone

-

Ammonium (B1175870) formate

-

Formic acid

-

Methanol

-

Sodium borohydride (B1222165) (alternative reducing agent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a solution of 3-methoxyacetophenone in methanol, add ammonium formate.

-

Add formic acid to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove excess reagents and byproducts.

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Experimental Protocol 2: Asymmetric Reductive Amination

This protocol outlines a method for the synthesis of enantiomerically enriched this compound.

Objective: To synthesize a specific enantiomer of this compound using a chiral auxiliary.

Reagents and Materials:

-

3-Methoxyacetophenone

-

(R)- or (S)-α-methylbenzylamine (chiral auxiliary)

-

Titanium(IV) isopropoxide (Lewis acid catalyst)

-

Raney Nickel or Platinum on carbon (hydrogenation catalyst)

-

Hydrogen gas

-

Methanol or another suitable solvent

-

Palladium on carbon (for debenzylation)

-

Standard hydrogenation and purification equipment

Procedure:

-

In a reaction vessel, dissolve 3-methoxyacetophenone and the chiral auxiliary (e.g., (S)-α-methylbenzylamine) in a suitable solvent.

-

Add the Lewis acid catalyst (e.g., Titanium(IV) isopropoxide).

-

Add the hydrogenation catalyst (e.g., Raney Nickel).

-

Pressurize the vessel with hydrogen gas and stir the mixture at a specified temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate.

-

The resulting diastereomeric secondary amine can be purified by crystallization or chromatography.

-

The purified diastereomer is then subjected to hydrogenolysis (e.g., using Palladium on carbon and hydrogen gas) to cleave the chiral auxiliary, yielding the desired enantiomer of this compound.

-

Purify the final product by distillation.

Experimental Protocol 3: Chiral Resolution

This protocol describes the separation of enantiomers from a racemic mixture of this compound.[9][10][11][12][13]

Objective: To resolve racemic this compound into its (R) and (S) enantiomers.

Reagents and Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid)[9]

-

Methanol or another suitable solvent

-

Filtration apparatus

-

Base (e.g., sodium hydroxide) for liberation of the free amine

Procedure:

-

Dissolve the racemic amine in a suitable solvent.

-

Add a solution of the chiral resolving agent in the same solvent.

-

Allow the diastereomeric salts to form and crystallize, often by cooling the solution.

-

Isolate the less soluble diastereomeric salt by filtration.

-

The enantiomeric purity of the isolated salt can be enhanced by recrystallization.

-

Liberate the free amine from the purified diastereomeric salt by treatment with a base.

-

Extract the enantiomerically pure amine with an organic solvent.

-

The more soluble diastereomeric salt remaining in the filtrate can be treated similarly to recover the other enantiomer.

Role in Drug Synthesis and Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of several commercially available drugs. The following sections detail its application in the synthesis of Rivastigmine and the role of a related structure in the synthesis of Apremilast, along with the signaling pathways these drugs modulate.

Synthesis of Rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine is a key precursor in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[14]

Caption: Simplified synthetic pathway to Rivastigmine.

Mechanism of Action: Cholinesterase Inhibition

Rivastigmine functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. In Alzheimer's disease, there is a deficit of cholinergic neurons, leading to reduced acetylcholine levels and cognitive impairment. By inhibiting AChE and BuChE, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of action of Rivastigmine.

Synthesis of Apremilast Intermediate

A derivative of this compound, specifically (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, is a key intermediate in the synthesis of Apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used to treat certain inflammatory conditions.

Caption: Synthesis of a key intermediate for Apremilast.

Mechanism of Action: PDE4 Inhibition

Apremilast works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. Elevated cAMP levels lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) and the upregulation of anti-inflammatory cytokines (e.g., IL-10), thereby reducing inflammation.

Caption: Mechanism of action of Apremilast.

Conclusion

This compound is a versatile and valuable chiral building block in modern pharmaceutical synthesis. Its efficient preparation, particularly through asymmetric reductive amination, has enabled the large-scale production of important drugs. The structural features of this amine are integral to the therapeutic efficacy of compounds like Rivastigmine and the broader class of molecules to which Apremilast belongs. A comprehensive understanding of its synthesis, properties, and the biological pathways modulated by its derivatives is crucial for the continued development of novel therapeutics. This guide serves as a foundational resource for researchers and scientists, providing the necessary technical information to leverage the potential of this compound in future drug discovery and development endeavors.

References

- 1. This compound | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. onyxipca.com [onyxipca.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Solubility of 1-(3-Methoxyphenyl)ethanamine in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Methoxyphenyl)ethanamine in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative and semi-quantitative data. Furthermore, a detailed, generalized experimental protocol for the determination of solubility of organic amines is provided to enable researchers to generate precise data. This guide also includes a visual representation of the experimental workflow for solubility determination to facilitate understanding and implementation.

Introduction

This compound is a primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization and chromatography, and for the formulation of final products. Key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Solid | [3] |

| pKa | 8.92 ± 0.10 (Predicted) | [4] |

| LogP | 1.5 at 23℃ and pH 10.5 | [4] |

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in the available literature. However, some qualitative and semi-quantitative data for the compound and its isomers are available and summarized in Table 2. It is important to note that solubility can be influenced by factors such as temperature, the specific form of the compound (e.g., free base vs. salt), and the presence of impurities.

Table 2: Available Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| (S)-1-(3-Methoxyphenyl)ethanamine | Water | 10 g/L | [4] |

| (S)-1-(3-Methoxyphenyl)ethanamine | Chloroform | Sparingly Soluble | [4] |

| (S)-1-(3-Methoxyphenyl)ethanamine | Methanol | Slightly Soluble | [4] |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Chloroform | Slightly Soluble | [5] |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | DMSO | Slightly Soluble | [5] |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Methanol | Slightly Soluble | [5] |

Given the basic nature of the amine group, this compound is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium (B1175870) salt. All amines are generally considered to be soluble in organic solvents like diethyl ether or dichloromethane.[6]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the vials and place them in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated.[7] The exact time to reach equilibrium may need to be determined empirically.

-

Sample Collection and Preparation : After equilibration, let the vials stand undisturbed in the constant temperature bath to allow the excess solid to settle.[7] Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.[7]

-

Quantification : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.[7]

-

Calculation : Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.[7]

Visualized Experimental Workflow

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxy-phenyl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-1-(3-METHOXYPHENYL)ETHYLAMINE | 82796-69-8 [chemicalbook.com]

- 5. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Basic Reactivity of the Amine Group in 1-(3-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of the primary amine group in 1-(3-Methoxyphenyl)ethanamine. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its amine reactivity is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document details the fundamental aspects of its basicity, including its pKa value, and explores key reactions such as salt formation, acylation, alkylation, reductive amination, and amide bond formation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a primary amine that features a chiral center and a methoxy-substituted aromatic ring. The presence of the amine functional group is central to its synthetic utility, serving as a nucleophilic handle for a wide array of chemical transformations. The basicity of this amine, influenced by the electronic effects of the phenyl and methoxy (B1213986) groups, dictates its reactivity in various synthetic protocols. This guide aims to provide a detailed technical resource on the core reactions involving the amine group of this compound.

Basicity and pKa

Key Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile and a base, enabling a variety of important chemical transformations.

Salt Formation

As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. This reaction is fundamental for purification, isolation, and formulation of amine-containing compounds.

Experimental Protocol: Formation of this compound Hydrochloride

-

Dissolve this compound (1.0 eq.) in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 eq., e.g., 2M HCl in diethyl ether) to the stirred amine solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure ammonium salt.

Acylation

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is widely used for the protection of the amine group or for the synthesis of bioactive amide-containing molecules.

Experimental Protocol: N-Acetylation of this compound

-

Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acetylated product.

Alkylation

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines can often lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, indirect methods such as reductive amination are often preferred. For direct alkylation, using a large excess of the amine can favor mono-alkylation.

Experimental Protocol: N-Methylation of this compound (Illustrative)

-

Dissolve this compound (a large excess, e.g., 5-10 eq.) in a suitable solvent such as THF or acetonitrile.

-

Add a base such as potassium carbonate (2.0 eq.).

-

Add methyl iodide (1.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to separate the desired secondary amine from the unreacted primary amine and any over-alkylated products.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a preferred method for the controlled alkylation of amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with a Ketone

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine the ketone (1.1 eq.), this compound (1.0 eq.), and a suitable solvent such as methanol (B129727) or dichloromethane.

-

Add a dehydrating agent, such as molecular sieves (4Å), to drive the imine formation.

-

Stir the mixture at room temperature for a period of time (e.g., 10 minutes to several hours) to allow for imine formation.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography. A specific example of a reductive amination involving a derivative of this compound reported a yield of 92%.[2]

Amide Bond Formation

Beyond acylation with simple acylating agents, this compound can be coupled with carboxylic acids to form a wide range of amides. This transformation typically requires the use of a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

-

Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Dilute the filtrate with an organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Reductive Amination | 3-Methoxyacetophenone, Benzoylhydrazine, [Ir(COD)f-Binaphane]Cl, I₂ | (+)-N'-(1-(3-methoxyphenyl)ethyl)benzohydrazide | 92 | [2] |

| Amide Bond Formation | Benzoic Acid, Benzylamine, Dodecamethoxy-neopentasilane | N-Benzylbenzamide | 98 | [3] |

| N-Acetylation | Aniline, Acetic Anhydride | Acetanilide | ~95 | [4] |

Note: Yields for amide bond formation and N-acetylation are for analogous reactions and serve as a general reference.

Visualizations

Signaling Pathways (Reaction Mechanisms)

References

- 1. scribd.com [scribd.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Thermochemical Properties of 1-(3-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the thermochemical properties of 1-(3-Methoxyphenyl)ethanamine. Due to a lack of extensive, publicly available experimental thermochemical data for this specific compound, this guide outlines the established experimental and computational methodologies that are applied to aromatic amines for the precise determination of key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. Furthermore, this document presents the known physical properties of this compound and illustrates its critical role as a chiral intermediate in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Introduction

This compound is a primary aromatic amine of significant interest in the pharmaceutical industry. Its chiral forms, particularly (S)-1-(3-methoxyphenyl)ethanamine, serve as crucial building blocks in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). A thorough understanding of the thermochemical properties of this compound is essential for process development, safety analysis, and the optimization of reaction conditions in drug manufacturing. Thermochemical data inform reaction energetics, equilibria, and the stability of the molecule, which are critical parameters for scalable and safe chemical synthesis.

This guide will detail the standard experimental protocols, including combustion calorimetry and methods for determining the enthalpy of vaporization. Additionally, it will describe a high-level computational chemistry approach for the accurate prediction of its thermochemical properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem[1][2][3] |

| Appearance | Clear colourless to very pale yellow liquid | Thermo Fisher Scientific[4] |

| Refractive Index (@ 20°C) | 1.5325 - 1.5345 | Thermo Fisher Scientific[4] |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Experimental Determination of Thermochemical Properties

The following sections describe the primary experimental techniques used to determine the key thermochemical properties of aromatic amines like this compound.

Enthalpy of Combustion and Formation via Combustion Calorimetry

Static bomb combustion calorimetry is the standard method for determining the standard molar enthalpy of formation (ΔfH°ₘ) of organic compounds.[5][6]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a constant-volume bomb calorimeter. For liquid samples, encapsulation in a gelatin capsule or another suitable container is common.

-

Combustion: The bomb is charged with high-pressure oxygen (typically around 3 MPa) and the sample is ignited. The combustion of the compound leads to the formation of CO₂, H₂O, and N₂.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously measured to determine the energy released during combustion.

-

Correction to Standard State: The experimental data are corrected to standard conditions (298.15 K and 0.1 MPa). These corrections account for the initial and final states of the calorimeter deviating from standard conditions.[5]

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is derived from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°ₘ) is a critical parameter for understanding intermolecular forces and for deriving the gas-phase enthalpy of formation from condensed-phase data. Correlation gas chromatography is a reliable method for determining this property for amines.[7]

Methodology:

-

Instrumentation: A gas chromatograph with a well-characterized stationary phase is used.

-

Retention Time Measurement: The retention times of this compound and a series of standard compounds with known vaporization enthalpies are measured at different column temperatures.

-

Correlation: The enthalpy of transfer from the stationary phase to the gas phase is determined from the temperature dependence of the retention times. A linear correlation is established between the vaporization enthalpies of the standard compounds and their enthalpies of transfer.

-

Determination of ΔvapH°ₘ: The vaporization enthalpy of this compound is then determined from this correlation using its measured enthalpy of transfer.

Computational Thermochemistry

High-level quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules where experimental data are unavailable. The G3(MP2)//B3LYP composite method is a widely used and reliable approach for obtaining accurate enthalpies of formation.[8][9]

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-31G(d)).

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.

-

G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the results of these calculations in a specific, predefined manner that approximates a very high-level calculation at a lower computational cost.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived from the G3(MP2) energy using atomization or isodesmic reaction schemes.

Application in Pharmaceutical Synthesis: The Synthesis of Rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine is a key chiral intermediate in the synthesis of Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[10][11] The synthesis pathway highlights the industrial relevance of this compound.

References

- 1. This compound | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Request for Quote [thermofisher.com]

- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. umsl.edu [umsl.edu]

- 8. Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomers of 1-(3-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-(3-Methoxyphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical synthesis. Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers: (R)-1-(3-Methoxyphenyl)ethanamine and (S)-1-(3-Methoxyphenyl)ethanamine. This document details the chemical and physical properties of these stereoisomers, methods for their synthesis and separation, and analytical techniques for their characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective utilization of these chiral building blocks.

Introduction to Stereoisomerism in this compound

This compound possesses a chiral carbon atom at the first position of the ethylamine (B1201723) side chain, directly attached to the phenyl ring, the amino group, a methyl group, and a hydrogen atom. Consequently, it is a chiral molecule and exists as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in their biological activity, including pharmacology and toxicology. Therefore, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs). These enantiomers serve as key intermediates in the synthesis of various pharmaceutical compounds, including Rivastigmine, which is used in the management of Alzheimer's disease.[1]

Physicochemical Properties of Stereoisomers

The (R)- and (S)-enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index. However, they exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions. The specific rotation is a key parameter for distinguishing between the two enantiomers.

| Property | (R)-1-(3-Methoxyphenyl)ethanamine | (S)-1-(3-Methoxyphenyl)ethanamine |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [2][3] | 151.21 g/mol [4] |

| CAS Number | 88196-70-7[2][3] | 82796-69-8[4] |

| Appearance | Colorless liquid[5] | Colorless to very pale yellow liquid[6] |

| Boiling Point | 66°C at 0.38 mmHg | 66°C at 0.38 mmHg |

| Density | ~1.028 g/cm³ | 1.028 g/cm³ |

| Refractive Index (@ 20°C) | ~1.5335 | 1.5325 - 1.5345[6] |

| Optical Rotation | +27° ± 1° (neat)[7] | -27° ± 2° (neat)[6] |

| Enantiomeric Excess (typical) | ≥98%[7] | >99.0%[6] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by a chiral resolution step.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture is the reductive amination of 3-methoxyacetophenone.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methoxyacetophenone in a suitable solvent such as methanol (B129727) or ethanol.

-

Ammonia (B1221849) Source: Add a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.

-

Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a period sufficient to ensure complete conversion (typically monitored by techniques like TLC or GC).

-

Work-up: Upon completion, quench the reaction carefully. Acidify the mixture with an appropriate acid (e.g., HCl) and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted ketone.

-

Isolation: Basify the aqueous layer with a strong base (e.g., NaOH) to liberate the free amine. Extract the product into an organic solvent.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with diastereomeric salt formation being a widely used technique.

Experimental Protocol: Diastereomeric Resolution using Mandelic Acid [8]

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol. Add an equimolar amount of an enantiomerically pure chiral resolving agent, for example, (R)-(-)-mandelic acid.

-

Crystallization: Allow the mixture to stand, possibly with cooling, to induce the crystallization of one of the diastereomeric salts. The diastereomers, having different physical properties, will exhibit different solubilities, leading to the preferential crystallization of the less soluble salt. The first crystallization from methanol is reported to yield the less-soluble diastereomeric salt in 70% yield with 99% diastereomeric excess.[8]

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove the more soluble diastereomer. Recrystallization of the salt from a different solvent, such as 2-propanol, can further enhance the diastereomeric purity.[8]

-

Liberation of the Enantiomerically Pure Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the acid and liberate the free amine.

-